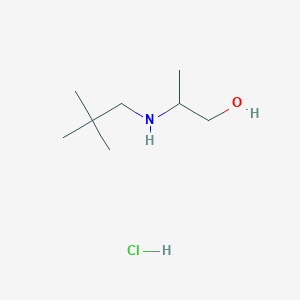
2-(2,2-二甲基丙基氨基)丙-1-醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and therapeutic applications. This compound is known for its unique structure, which includes a propanol backbone with a dimethylpropylamino group attached, making it a versatile molecule in synthetic chemistry and pharmacology.
科学研究应用
2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of choline uptake and its protective effects against cytotoxicity.
Medicine: It has potential therapeutic applications due to its biological activity, making it a candidate for drug development and pharmaceutical research.
Industry: The compound is used in the production of emulsifying agents, corrosion inhibitors, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride typically involves the reaction of 2,2-dimethylpropylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring that the product meets the required specifications for various applications .
化学反应分析
Types of Reactions
2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, secondary amines, and halogenated compounds. These derivatives have their own unique properties and applications in different fields .
作用机制
The mechanism of action of 2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of choline uptake, which can affect neurotransmitter synthesis and release. Additionally, its protective effects against cytotoxicity are attributed to its ability to modulate cellular responses to toxic agents .
相似化合物的比较
Similar Compounds
2-Dimethylamino-2-methylpropanol: This compound is similar in structure but lacks the hydrochloride group.
1-Dimethylamino-2-propanol: Another similar compound, which is used in the synthesis of various organic molecules and has biological activity as an inhibitor of choline uptake.
Uniqueness
2-(2,2-Dimethylpropylamino)propan-1-ol;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit choline uptake and protect against cytotoxicity sets it apart from other similar compounds, making it a valuable molecule in research and industrial applications.
属性
IUPAC Name |
2-(2,2-dimethylpropylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(5-10)9-6-8(2,3)4;/h7,9-10H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJZBBSDWSUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














